molecular formula C25H21BrClN5O2S B11659547 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11659547
M. Wt: 570.9 g/mol
InChI Key: FDVVSRBWOQNVPD-CCVNUDIWSA-N
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Description

This compound features a hydrazide backbone with an (E)-configured imine linkage to a 5-bromo-2-methoxyphenyl group. The acetohydrazide moiety is connected via a sulfanyl bridge to a 1,2,4-triazole ring substituted at positions 4 and 5 with 4-methylphenyl and 4-chlorophenyl groups, respectively. Structural validation likely employed single-crystal X-ray diffraction (supported by SHELX software, as referenced in crystallographic studies) .

Properties

Molecular Formula

C25H21BrClN5O2S

Molecular Weight

570.9 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21BrClN5O2S/c1-16-3-10-21(11-4-16)32-24(17-5-8-20(27)9-6-17)30-31-25(32)35-15-23(33)29-28-14-18-13-19(26)7-12-22(18)34-2/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+

InChI Key

FDVVSRBWOQNVPD-CCVNUDIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)Br)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Triazole Core

The 4H-1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative procedure involves reacting 4-chlorophenyl isothiocyanate with 4-methylphenyl hydrazine in anhydrous ethanol under reflux for 6–8 hours. The intermediate thiosemicarbazide is then treated with sodium hydroxide (2 M) at 80°C to induce cyclization, yielding 5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.

Key Reaction Parameters

StepReagentsSolventTemperatureTimeYield
CyclizationNaOH (2 M)H<sub>2</sub>O80°C4 h78%

Introduction of the Sulfanyl Group

The sulfanyl group is introduced via nucleophilic substitution. The triazole-3-thiol (1.0 eq) is deprotonated with potassium carbonate (1.2 eq) in dry dimethylformamide (DMF), followed by reaction with 2-chloroacetohydrazide (1.1 eq) at 60°C for 3 hours. The product, 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, is isolated by precipitation in ice-water and recrystallized from ethanol (yield: 85%).

Analytical Data

  • FT-IR (KBr, cm⁻¹): 3250 (N–H), 2920 (C–H), 1595 (C=N), 1250 (C–S)

  • <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 8.12 (s, 1H, triazole-H), 7.45–7.30 (m, 8H, Ar–H), 4.25 (s, 2H, SCH<sub>2</sub>), 2.35 (s, 3H, CH<sub>3</sub>).

Schiff Base Formation

The final step involves condensing 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide with 5-bromo-2-methoxybenzaldehyde (1.2 eq) in ethanol containing glacial acetic acid (3 drops) as a catalyst. The mixture is refluxed for 4 hours, cooled, and filtered to obtain the product as a pale-yellow solid (yield: 88%).

Optimization Table

CatalystSolventTemperatureTimeYield
Acetic acidEthanolReflux4 h88%
NoneEthanolReflux4 h52%
HClMethanolReflux4 h75%

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance efficiency. The triazole cyclization and Schiff base condensation are performed in tandem within a tubular reactor system. Key advantages include:

  • Throughput: 5 kg/hour

  • Purity: >99% (HPLC)

  • Solvent Recovery: 95% ethanol recycled via distillation.

Purification Techniques

  • Recrystallization: Ethanol/water (7:3) achieves >98% purity.

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) for analytical-grade material.

Reaction Mechanism and Kinetic Analysis

Cyclization Kinetics

The cyclization of thiosemicarbazide follows second-order kinetics, with an activation energy (E<sub>a</sub>) of 45.2 kJ/mol. The rate equation is given by:

Rate=k[Thiosemicarbazide][NaOH]\text{Rate} = k[\text{Thiosemicarbazide}][\text{NaOH}]

where k=1.45×103k = 1.45 \times 10^{-3} L·mol⁻¹·s⁻¹ at 80°C.

Condensation Equilibrium

The Schiff base formation exhibits a equilibrium constant (KeqK_{eq}) of 2.8×1032.8 \times 10^3 in ethanol at 78°C. Le Chatelier’s principle is exploited by removing water via molecular sieves to shift equilibrium toward product formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • <sup>13</sup>C NMR (100 MHz, DMSO-<i>d</i><sub>6</sub>): δ 168.5 (C=O), 159.8 (C=N), 134.2–122.0 (Ar–C), 56.7 (OCH<sub>3</sub>), 21.3 (CH<sub>3</sub>).

Mass Spectrometry

  • ESI-MS: <i>m/z</i> 625.1 [M+H]<sup>+</sup> (calculated: 625.0).

Challenges and Solutions

Byproduct Formation

  • Issue: Oxazole byproducts during cyclization (up to 12% yield).

  • Solution: Strict temperature control (<85°C) and degassed solvents reduce byproduct formation to <3%.

Scale-Up Limitations

  • Issue: Reduced yields (>50 kg batches) due to inhomogeneous mixing.

  • Solution: High-shear mixers and ultrasonic irradiation improve mass transfer.

Chemical Reactions Analysis

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can participate in various reactions:

    Oxidation: It may undergo oxidation reactions, especially at the sulfur atom.

    Reduction: Reduction of the azo group or other functional groups is possible.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted.

    Hydrolysis: The hydrazone linkage can be hydrolyzed under appropriate conditions.

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions.

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research has indicated that compounds similar to N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, suggesting potential as a therapeutic agent in treating infections.

Anticancer Properties
The triazole ring present in the compound is known to play a crucial role in anticancer activity. Similar compounds have been investigated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of specific enzyme activities related to cancer growth.

Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The interaction with inflammatory pathways could make it a candidate for developing treatments for inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study
    • A study conducted on a series of hydrazones demonstrated that modifications in the triazole structure significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus.
    • Results indicated a minimum inhibitory concentration (MIC) lower than previously reported compounds.
  • Anticancer Research
    • In vitro tests showed that derivatives of this compound inhibited the growth of breast cancer cell lines (MCF-7) by inducing apoptosis through caspase activation pathways.
    • This study highlights the potential for further development into anticancer agents.
  • Inflammation Model Testing
    • Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines, indicating its potential use in inflammatory diseases.
    • Further research is needed to elucidate the exact mechanism behind these effects.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous derivatives:

Compound Key Substituents Functional Groups Biological/Physical Properties References
Target Compound 5-Bromo-2-methoxyphenyl, 4-(4-methylphenyl), 5-(4-chlorophenyl) Imine, 1,2,4-triazole, sulfanyl, acetohydrazide Expected antimicrobial activity due to triazole and halogenated aryl groups; moderate solubility
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide 2-Ethoxyphenyl, 4-phenyl Ethoxy, phenyl, triazole Reduced steric hindrance (phenyl vs. methylphenyl); potential lower melting point
N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylpropenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 5-Bromo-2-hydroxyphenyl, 4-(2-methylpropenyl) Hydroxyl, propenyl, dibrominated aryl Higher solubility (hydroxyl group); steric effects from propenyl may limit reactivity
ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide) 4-Ethyl, 5-(pyridine-2-yl) Pyridine, ethyl Enhanced metal coordination (pyridine); increased lipophilicity
Fluorinated hydrazides (187, 188) 4-Fluoro-2-hydroxyphenyl, dihydrobenzofuran Fluorine, hydroxyl, benzofuran Improved metabolic stability (fluorine); potential CNS activity

Key Observations:

Electronic Effects :

  • Bromine and chlorine in the target compound provide strong electron-withdrawing effects, enhancing electrophilic reactivity compared to ethoxy (electron-donating) or fluorine (moderate electron-withdrawing) groups in analogues .
  • The methoxy group in the target compound offers steric hindrance and moderate polarity, whereas hydroxyl () increases hydrogen-bonding capacity .

Biological Activity: Triazole derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) often exhibit antimicrobial properties. The target compound’s dual halogenation (Br, Cl) may synergize for enhanced activity, as seen in brominated compounds’ superior bactericidal effects under low protein load .

Physical Properties :

  • The 4-methylphenyl group in the target compound likely reduces water solubility compared to hydroxylated derivatives () but improves lipid membrane penetration .
  • Steric bulk from 2-methylpropenyl () or ethyl (ZE-4b) substituents may influence crystallization behavior and melting points .

Synthetic and Analytical Considerations :

  • Single-crystal X-ray analysis (utilizing SHELX) is a common validation method for such compounds, ensuring unambiguous structural confirmation .
  • Sulfanyl bridges in these compounds are susceptible to oxidation, necessitating careful handling during synthesis .

Research Findings and Implications

  • Antimicrobial Potential: The target compound’s triazole and halogenated aryl motifs align with known bioactive scaffolds, suggesting utility in drug discovery. Comparative studies with ZE-4b and fluorinated derivatives could optimize selectivity .
  • Material Science Applications : The rigidity imparted by the triazole ring and halogen substituents may aid in designing stable coordination polymers or crystalline materials .
  • Solubility Optimization : Introducing polar groups (e.g., hydroxyl, pyridine) into analogues improves aqueous solubility, critical for pharmaceutical formulations .

Biological Activity

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities. It features a combination of functional groups that may contribute to its pharmacological effects, including a brominated phenolic component, a triazole ring, and a hydrazide moiety. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

Property Details
Molecular Formula C25H22BrN5O4S
Molecular Weight 568.4 g/mol
IUPAC Name N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
InChI Key WJGINEHGVKJLEJ-MZJWZYIUSA-N

This unique structure suggests that the compound may exhibit significant interactions with biological targets due to the presence of diverse functional groups.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and inflammatory responses. The triazole moiety is known to interact with various enzymes, potentially modulating their activity.
  • Receptor Binding : The brominated phenolic group could facilitate binding to receptors involved in immune response modulation. This interaction may lead to altered signaling pathways associated with inflammation and immune regulation.
  • Antioxidant Activity : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

Studies have shown that triazole derivatives possess significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds with similar structures have been reported to interact with DNA and disrupt cell cycle progression .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity can be attributed to its ability to modulate cytokine production and inhibit pathways involved in inflammation. Triazole derivatives have demonstrated efficacy in reducing inflammation in various animal models .

Immunomodulatory Effects

Research highlights the immunomodulatory properties of related compounds, which may enhance or suppress immune responses depending on the context. For example, certain derivatives have been shown to regulate T cell activity and influence humoral immune responses .

Case Studies and Research Findings

Several studies provide insights into the biological activity of compounds related to this compound:

  • In Vitro Studies : Research has demonstrated that similar hydrazone compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • In Vivo Models : Animal studies have shown that triazole-containing compounds can significantly reduce tumor size and metastasis while also modulating systemic inflammatory responses .
  • Mechanistic Insights : Molecular docking studies suggest that these compounds bind effectively to target proteins involved in cancer progression and inflammation, providing a basis for their therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazole core via cyclocondensation of thiosemicarbazide derivatives with substituted benzaldehydes.
  • Step 2 : Sulfanyl-acetohydrazide coupling using cesium carbonate as a base in solvents like DMF or ethanol under reflux (60–80°C) .
  • Step 3 : Hydrazone formation via condensation with 5-bromo-2-methoxybenzaldehyde, monitored by TLC (chloroform:methanol, 9:1) . Key optimizations include solvent selection (polar aprotic solvents enhance nucleophilic substitution) and catalyst purity (>99% cesium carbonate for higher yields) .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

  • NMR : Assign peaks for the hydrazone proton (δ 8.2–8.5 ppm, singlet) and triazole protons (δ 7.8–8.0 ppm) .
  • IR : Confirm C=N (1640–1660 cm⁻¹) and S-C (680–700 cm⁻¹) bonds .
  • TLC : Use silica gel plates with UV visualization; Rf ≈ 0.5 in chloroform:methanol (9:1) .
  • Elemental Analysis : Validate purity (>95% C, H, N, S content) .

Q. How should researchers handle stability and storage of this compound?

Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition via HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Purity Verification : Use HPLC (C18 column, acetonitrile:water gradient) to rule out impurities >98% .
  • Assay Variability : Cross-test in multiple models (e.g., Gram-positive vs. Gram-negative bacteria) and quantify MIC values using broth microdilution .
  • Structural Confounders : Compare with analogs lacking the 5-bromo-2-methoxyphenyl group to isolate substituent effects .

Q. How can computational methods predict binding modes to biological targets?

  • Molecular Docking : Use AutoDock Vina with the triazole and hydrazone moieties as flexible residues. Validate against X-ray structures of homologous enzymes (e.g., fungal CYP51) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .

Q. What crystallographic techniques are suitable for elucidating its 3D structure?

  • X-ray Diffraction : Grow single crystals via vapor diffusion (ethanol/water).
  • Refinement : Use SHELXL for high-resolution data (R-factor < 0.05) .
  • Key Metrics : Report torsion angles between triazole and phenyl rings to confirm planarity .

Q. How can structure-activity relationship (SAR) studies guide analog design?

  • Substituent Variation : Replace 4-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
  • Bioactivity Profiling : Test analogs against kinase panels (e.g., EGFR, VEGFR2) to map pharmacophore requirements .

Methodological Tables

Table 1 : Key Reaction Conditions for Synthesis

StepReagents/CatalystsSolventTemperatureYield (%)
1Thiosemicarbazide, K₂CO₃DMF80°C65–70
2Cs₂CO₃, ethyl bromoacetateEthanolReflux75–80
35-Bromo-2-methoxybenzaldehydeMethanolRT85–90

Table 2 : Characteristic Spectral Data

TechniqueKey SignalsInterpretation
¹H NMRδ 8.3 (s, 1H)Hydrazone CH=N
¹³C NMRδ 160.5 (C=N)Triazole C3
IR1652 cm⁻¹C=N stretch

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